N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15305966
Molecular Formula: C26H30N2O5S
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N2O5S |
|---|---|
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C26H30N2O5S/c1-4-32-11-7-10-27-25(31)22-17-8-5-6-9-21(17)34-26(22)28-24(30)20-14-19(29)18-13-15(2)12-16(3)23(18)33-20/h12-14H,4-11H2,1-3H3,(H,27,31)(H,28,30) |
| Standard InChI Key | GPWOPTWNFPOYRB-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Introduction
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives and chromene derivatives. This compound is characterized by its intricate structure, which includes a benzothiophene core and a chromene moiety, contributing to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These steps often require careful control of reaction conditions to ensure high yields and purity. The synthesis may involve the formation of the benzothiophene core, followed by the introduction of the chromene moiety and the carbamoyl group.
Chemical Reactivity
This compound can undergo various chemical reactions due to its functional groups. Notable reactions include hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, its amide functionality allows for possible acylation reactions and coupling with other electrophiles.
Comparison with Similar Compounds
Several compounds share structural similarities with N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. For example, N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a molecular weight of 468.6 g/mol and exhibits significant potential in medicinal chemistry .
| Compound Name | Molecular Weight (g/mol) | Unique Features |
|---|---|---|
| N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide | 468.6 | Includes a benzothiophene core and a chromene moiety. |
| N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide | 454.5 | Exhibits anti-inflammatory and analgesic properties. |
| N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide | 409 | Incorporates a thiadiazole ring. |
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